2-Bromophenylacetonitrile
Overview
Description
2-Bromophenylacetonitrile is an organic compound with the molecular formula C8H6BrN. It is also known as 2-Bromobenzyl cyanide or Benzeneacetonitrile, 2-bromo-. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a nitrile group attached to the acetonitrile moiety. It is commonly used in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the bromination of phenylacetonitrile. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves the careful addition of bromine to phenylacetonitrile under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 2-substituted phenylacetonitriles.
Reduction: Formation of 2-bromo-phenylethylamine.
Oxidation: Formation of 2-bromo-benzoic acid.
Scientific Research Applications
2-Bromophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenylacetonitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
- 2-Chlorophenylacetonitrile
- 2-Iodophenylacetonitrile
- 2-Fluorophenylacetonitrile
Comparison: 2-Bromophenylacetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-bromophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOJESIQPNOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075315 | |
Record name | 2-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19472-74-3 | |
Record name | (2-Bromophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19472-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019472743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3GF4DI9A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Bromophenylacetonitrile highlighted in recent research?
A1: Recent studies demonstrate the versatility of this compound as a building block in organic synthesis. For instance, it serves as a key starting material in synthesizing diverse heterocyclic compounds. One study showcased its use in a base-controlled divergent annulation reaction with ynones. Depending on the base used, the reaction selectively yields either functionalized 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines []. Another study employed this compound in a multi-step synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one, utilizing a palladium-catalyzed intramolecular C-H bond acylation reaction []. These examples illustrate the potential of this compound in constructing complex molecular structures relevant to medicinal chemistry and materials science.
Q2: Can you elaborate on the mechanism of the base-controlled divergent synthesis using this compound?
A2: The reaction of this compound with ynones proceeds through distinct pathways depending on the base used, ultimately leading to different heterocyclic products. When a weaker base is employed, the reaction follows a typical nucleophilic substitution pathway, where the deprotonated this compound attacks the ynone, followed by intramolecular cyclization to form 5-cyanobenzoxepines []. Interestingly, when using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), an unexpected O-rearrangement occurs. This rearrangement, supported by 18O-labeling experiments, leads to the formation of benzofuro[2,3-b]pyridines []. This base-controlled divergence highlights the importance of reaction conditions in controlling selectivity and accessing diverse chemical space from a common starting material.
Q3: Are there any reported large-scale applications or further modifications of the synthesized products?
A3: While the research primarily focuses on developing synthetic methodologies, one study demonstrates the scalability of the benzofuro[2,3-b]pyridine synthesis using this compound. The researchers successfully performed the reaction on a gram scale, highlighting its potential for larger-scale applications []. Moreover, they explored further transformations of the synthesized benzofuro[2,3-b]pyridines, showcasing the possibility of utilizing these compounds as versatile intermediates for synthesizing more complex molecules []. This exploration of scalability and further functionalization underlines the potential of these methodologies for practical applications in drug discovery and materials science.
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